molecular formula C19H20FN3O B3278586 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol CAS No. 680233-09-4

1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol

Cat. No.: B3278586
CAS No.: 680233-09-4
M. Wt: 325.4 g/mol
InChI Key: LZURHWFFYLEBSW-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol is a compound featuring a complex molecular structure combining elements like fluorobenzyl, benzimidazole, and piperidin-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol often involves multiple steps:

  • Formation of 4-Fluorobenzyl Intermediate: This is typically achieved via nucleophilic substitution reactions starting from 4-fluorobenzyl chloride.

  • Benzimidazole Ring Construction: The next step involves constructing the benzimidazole ring through condensation reactions involving o-phenylenediamine and suitable carboxylic acids or their derivatives.

  • Integration of Piperidin-4-ol: The final step includes the addition of piperidin-4-ol to the benzimidazole framework under conditions that facilitate the formation of the desired final compound.

Industrial Production Methods

Industrial production of this compound may employ large-scale, high-pressure reactors and continuous flow processes to ensure high yields and purity. Catalysts and optimizing reaction parameters play crucial roles in scaling up.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol undergoes a variety of chemical reactions:

  • Oxidation: The compound can undergo oxidative processes, often leading to the formation of quinone-like structures.

  • Reduction: Reduction reactions may convert functional groups into their respective alcohols or amines.

  • Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide.

  • Reducing Agents: Sodium borohydride or lithium aluminium hydride.

  • Substitution Conditions: Reactions typically occur in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Reactions often lead to products with modified functional groups, enhancing the compound’s utility for specific applications or further chemical transformations.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an intermediate for creating other complex molecules. It's valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

Research indicates potential pharmacological activities such as antimicrobial, antifungal, and anticancer properties. It acts on specific molecular targets, contributing to the development of new therapeutic agents.

Industry

Its unique structure makes it suitable for applications in material sciences, including the design of novel polymers or advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. For instance, it may inhibit specific enzymes or bind to receptors, disrupting normal cellular functions. These actions often involve pathways related to cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)-2-benzimidazolone

  • 4-Fluoro-N-(1H-benzo[d]imidazol-2-yl)piperidin-4-amine

Uniqueness

Compared to other similar compounds, 1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol possesses a unique combination of functional groups, enhancing its versatility and efficacy in various applications. Its specific molecular interactions and chemical reactivity distinguish it in both research and industrial contexts.

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Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c20-15-7-5-14(6-8-15)13-23-18-4-2-1-3-17(18)21-19(23)22-11-9-16(24)10-12-22/h1-8,16,24H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZURHWFFYLEBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol
Reactant of Route 2
1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol
Reactant of Route 4
1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol
Reactant of Route 5
1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol
Reactant of Route 6
1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-ol

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